molecular formula C13H11FN4S2 B5854973 N~2~-(4-fluorophenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine

N~2~-(4-fluorophenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine

Cat. No. B5854973
M. Wt: 306.4 g/mol
InChI Key: ZIDGPKXKGNDZKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(4-fluorophenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine (FBT) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. FBT is a bi-thiazole derivative that possesses interesting biological properties, making it a promising candidate for drug discovery and development.

Mechanism of Action

The mechanism of action of N~2~-(4-fluorophenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways that are involved in disease progression. N~2~-(4-fluorophenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine has been shown to inhibit the activity of certain kinases and phosphatases, which play a crucial role in cell signaling and proliferation.
Biochemical and Physiological Effects
N~2~-(4-fluorophenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor properties. Studies have demonstrated that N~2~-(4-fluorophenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine can reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase.

Advantages and Limitations for Lab Experiments

N~2~-(4-fluorophenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine has several advantages as a research tool, including its high potency, selectivity, and solubility in aqueous solutions. However, N~2~-(4-fluorophenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine also has some limitations, including its potential toxicity and the need for further optimization to improve its pharmacokinetic properties.

Future Directions

There are several future directions for the research and development of N~2~-(4-fluorophenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine. One potential avenue is the exploration of N~2~-(4-fluorophenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine as a potential therapeutic agent for cancer and other diseases. Another direction is the optimization of N~2~-(4-fluorophenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine's pharmacokinetic properties, such as its bioavailability and half-life, to improve its efficacy as a drug candidate. Additionally, further studies are needed to elucidate the precise mechanism of action of N~2~-(4-fluorophenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine and its potential therapeutic targets.

Synthesis Methods

N~2~-(4-fluorophenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine can be synthesized through a multi-step process involving the reaction of 4-fluoroaniline, methyl isothiocyanate, and 2-mercaptobenzothiazole under appropriate conditions. The final product is obtained after several purification steps, including recrystallization and chromatography.

Scientific Research Applications

N~2~-(4-fluorophenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine has been investigated for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Studies have shown that N~2~-(4-fluorophenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine can inhibit the proliferation of cancer cells, reduce inflammation, and improve cognitive function in animal models.

properties

IUPAC Name

5-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN4S2/c1-7-11(20-12(15)16-7)10-6-19-13(18-10)17-9-4-2-8(14)3-5-9/h2-6H,1H3,(H2,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIDGPKXKGNDZKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)C2=CSC(=N2)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{2-[(4-Fluorophenyl)amino]-1,3-thiazol-4-YL}-4-methyl-1,3-thiazol-2-amine

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